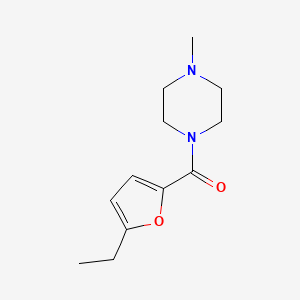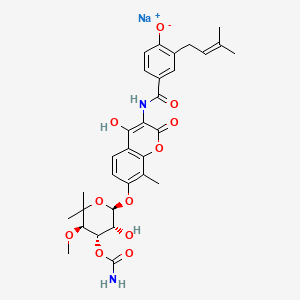![molecular formula C17H20N2O3S2 B7559099 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide can effectively block the downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of T cells and B cells, and reduce the migration of immune cells to inflamed tissues. It can also reduce the production of antibodies and increase the production of regulatory T cells, which can help to maintain immune homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide is its specificity for JAKs, which makes it a potentially effective therapeutic agent with fewer side effects compared to other immunosuppressive drugs. However, its effectiveness may be limited by the development of resistance and the potential for adverse effects on the immune system.
Direcciones Futuras
There are several potential future directions for research on 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. One area of interest is the development of new JAK inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the potential use of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide in the treatment of other autoimmune diseases and cancer. Additionally, further research is needed to fully understand the long-term effects of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide on the immune system and its potential for drug interactions.
Métodos De Síntesis
The synthesis of 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide involves the reaction of 4-(1,3-thiazol-2-yl)aniline with cyclopentanone to form 4-(1,3-thiazol-2-yl)phenyl)cyclopentanone. The resulting compound is then reacted with sulfonyl chloride to form 3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, asthma, and transplant rejection.
Propiedades
IUPAC Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(9-12-24(21,22)15-3-1-2-4-15)19-14-7-5-13(6-8-14)17-18-10-11-23-17/h5-8,10-11,15H,1-4,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMFUGOSTWZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)

